An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)aniline (CAS Number: 703-91-3)
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)aniline (CAS Number: 703-91-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of 5-Bromo-2-(trifluoromethyl)aniline.
Physicochemical Properties
5-Bromo-2-(trifluoromethyl)aniline is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 703-91-3 | [1][2] |
| Molecular Formula | C₇H₅BrF₃N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1][2] |
| Melting Point | 52-56 °C | [1] |
| Boiling Point | 84-86 °C at 5 Torr | ChemicalBook |
| 254.8 °C at 760 mmHg | MySkinRecipes | |
| Density | 1.712 g/cm³ at 25 °C | ChemicalBook |
| Solubility | Sparingly soluble in water.[1] Soluble in various organic solvents. | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Storage | Room temperature, protected from light, under an inert atmosphere. | [2] |
Synthesis
A common and effective method for the synthesis of 5-Bromo-2-(trifluoromethyl)aniline involves the reduction of a nitro-substituted precursor.
General Synthetic Protocol
The synthesis starts from 4-bromo-2-nitro-1-(trifluoromethyl)benzene. The nitro group is reduced to an amine using iron powder in the presence of an acid catalyst, such as ammonium chloride, in a mixture of solvents.
Reaction Scheme:
Experimental Procedure: [3]
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A suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (e.g., 4.0 g, 14.9 mmol) is prepared in a mixture of ethanol (230 mL), tetrahydrofuran (85 mL), and water (40 mL).
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Ammonium chloride (1.0 g, 18.8 mmol) and iron powder (5.06 g, 90 mmol) are added to the suspension.
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The reaction mixture is heated to 80 °C for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the hot reaction mixture is filtered to remove the iron salts.
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The filtrate is concentrated under reduced pressure.
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The crude product is dissolved in ethyl acetate (100 mL) and washed successively with water (3 x 50 mL) and saturated brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 5-Bromo-2-(trifluoromethyl)aniline as a solid. This procedure typically results in a high yield (e.g., 90%).[3]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 5-Bromo-2-(trifluoromethyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The amine protons will likely appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
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Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 5-Bromo-2-(trifluoromethyl)aniline is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and strong C-F stretching bands (1000-1350 cm⁻¹). The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 5-Bromo-2-(trifluoromethyl)aniline will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocol for GC-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
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Data Acquisition: Inject the sample into the GC and acquire the mass spectrum of the eluting peak corresponding to the compound.
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Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Applications in Drug Development and Agrochemicals
5-Bromo-2-(trifluoromethyl)aniline is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the bromine atom, which provides a handle for further chemical modifications, often through cross-coupling reactions.[4]
Role in Kinase Inhibitor Synthesis
While specific examples of marketed drugs synthesized directly from 5-Bromo-2-(trifluoromethyl)aniline are not prominently documented, its isomers are utilized in the synthesis of multi-kinase inhibitors. For instance, the related compound 4-chloro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Regorafenib , a multi-kinase inhibitor used in the treatment of various cancers. This highlights the importance of the trifluoromethylaniline scaffold in the design of kinase inhibitors.
Potential in Antifungal and Agrochemical Development
5-Bromo-2-(trifluoromethyl)aniline is cited as an intermediate in the development of antifungal agents and agrochemicals such as herbicides and insecticides.[4] The trifluoromethyl group is a common feature in many modern agrochemicals due to its positive impact on biological activity.
Experimental Protocols
Determination of Solubility in Organic Solvents
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Materials: 5-Bromo-2-(trifluoromethyl)aniline, selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene), analytical balance, vials with screw caps, thermostatically controlled shaker, filtration apparatus (e.g., syringe filters).
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Procedure: a. Add an excess amount of 5-Bromo-2-(trifluoromethyl)aniline to a known volume (e.g., 5 mL) of the selected solvent in a vial. b. Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the suspension to settle. e. Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe and filter it into a pre-weighed vial. f. Determine the weight of the transferred solution. g. Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained. h. Calculate the solubility in terms of g/100 mL or mol/L.
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phenyl)benzenesulfonamide)
phenyl)-3-phenylurea)
phenyl)-3-phenylthiourea)
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